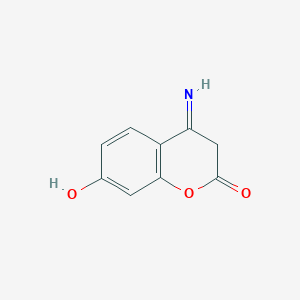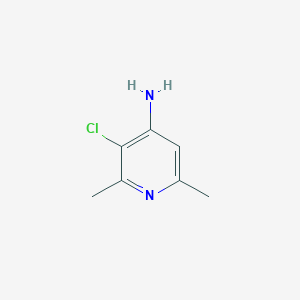
3-Chloro-2,6-dimethyl-pyridin-4-ylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2,6-dimethyl-pyridin-4-ylamine is an organic compound with the molecular formula C7H9ClN2 It is a derivative of pyridine, characterized by the presence of amino, chloro, and methyl groups attached to the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine typically involves the chlorination of 2,6-dimethylpyridine followed by amination. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst to form 3-chloro-2,6-dimethylpyridine. This intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize yield and purity.
化学反应分析
Types of Reactions: 3-Chloro-2,6-dimethyl-pyridin-4-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as hydroxyl or alkoxy groups, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines, nitro derivatives, and biaryl compounds are some of the major products formed from these reactions.
科学研究应用
3-Chloro-2,6-dimethyl-pyridin-4-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-Chloro-2,6-dimethyl-pyridin-4-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and chloro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
- 4-Amino-2,6-dimethylpyridine
- 4-Chloro-2,6-dimethylpyridine
- 2-Amino-4,6-dimethylpyridine
Comparison: 3-Chloro-2,6-dimethyl-pyridin-4-ylamine is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and potential applications compared to its analogs. For instance, the chloro group enhances its electrophilicity, making it more reactive in substitution reactions, while the amino group provides sites for further functionalization.
属性
分子式 |
C7H9ClN2 |
|---|---|
分子量 |
156.61 g/mol |
IUPAC 名称 |
3-chloro-2,6-dimethylpyridin-4-amine |
InChI |
InChI=1S/C7H9ClN2/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3,(H2,9,10) |
InChI 键 |
BJJONPBLZUOITC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=N1)C)Cl)N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
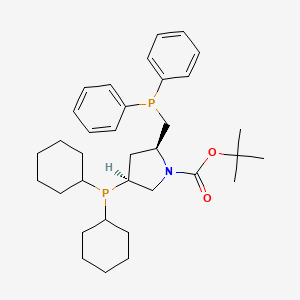
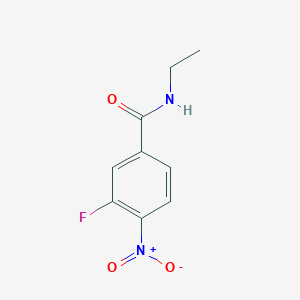
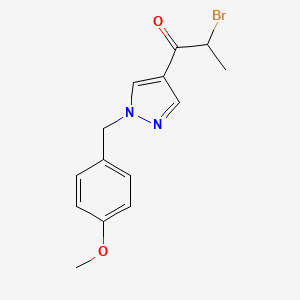
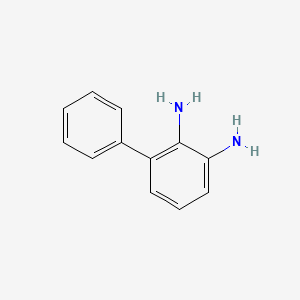
![Methyl 4-{[4-(hexyloxy)benzoyl]amino}benzoate](/img/structure/B8625788.png)
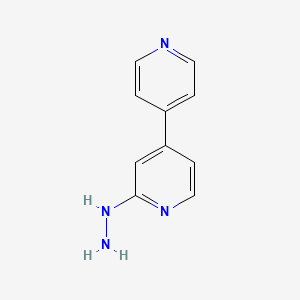


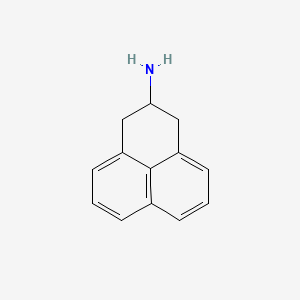
![tert-butyl 2-[(3-cyanophenyl)methyl-methylamino]acetate](/img/structure/B8625815.png)
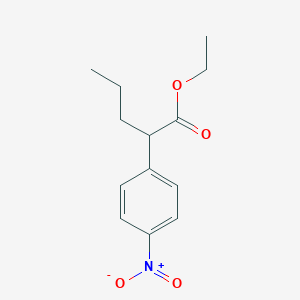
![1-[(tert-Butoxycarbonyl)amino]-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B8625825.png)
